![molecular formula C6H3ClN4O2 B2426341 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid CAS No. 330440-43-2](/img/structure/B2426341.png)

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine is a heterocyclic organic compound . It has the empirical formula C5H3ClN4 and a molecular weight of 154.56 . This compound is used as a pharmaceutical intermediate .

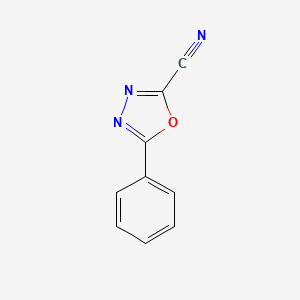

Molecular Structure Analysis

The molecular structure of 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine can be represented by the SMILES stringClc1ccc2nncn2n1 . The InChI code for this compound is 1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H . For a detailed molecular structure analysis, it is recommended to use software tools that can interpret these codes. Physical And Chemical Properties Analysis

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine is a solid compound . It has a melting point of 203-204 °C . The compound should be stored at 2-8°C . For a detailed analysis of physical and chemical properties, it is recommended to refer to the literature or consult with a chemist.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Characterization

6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid derivatives have been synthesized and characterized using various spectroscopic techniques and X-ray diffraction. These compounds have shown significant biological properties such as anti-tumor and anti-inflammatory activity. Density Functional Theory (DFT) calculations were performed to understand their molecular properties and intermolecular interactions (Sallam et al., 2021; Sallam et al., 2021).

2. Molecular Aggregation and Lipophilicity

Research has been conducted on the synthesis of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine and its derivatives, analyzing their molecular aggregation and lipophilicity. These studies are crucial for understanding how these compounds interact at the molecular level and their potential applications in drug design (Katrusiak & Katrusiak, 2010).

3. Cytotoxic Activities

Some derivatives of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine have been synthesized and evaluated for their cytotoxic activities against various cell lines. These compounds have shown potential as cytotoxic agents, which is crucial for developing new anticancer drugs (Mamta et al., 2019).

4. Antihypertensive Activity

Certain derivatives of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine have been investigated for their antihypertensive activity. These compounds have shown promise in lowering blood pressure without affecting the heart rate, which can be significant in the treatment of hypertension (Katrusiak et al., 2001).

5. Anti-Diabetic Drug Potential

Research on triazolo-pyridazine-6-yl-substituted piperazines, derived from 6-chloro-1,2,4-triazolo[4,3-b]pyridazine, has shown their potential as anti-diabetic drugs. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, an important target in diabetes treatment (Bindu et al., 2019).

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

Eigenschaften

IUPAC Name |

6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3/h1-2H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNSNQPRFXHQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)

![4-(chloromethyl)-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B2426263.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2426269.png)

![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426273.png)

![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)